molecular formula C18H21N5O6 B12911165 N-[(4-Methoxyphenyl)methyl]guanosine CAS No. 78907-25-2

N-[(4-Methoxyphenyl)methyl]guanosine

Cat. No.: B12911165
CAS No.: 78907-25-2
M. Wt: 403.4 g/mol
InChI Key: RIDPFWBCOQAKEG-LSCFUAHRSA-N
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Description

N-[(4-Methoxyphenyl)methyl]guanosine (CAS: 78907-25-2) is a chemically modified nucleoside derived from guanosine, a fundamental building block of RNA. The compound features a 4-methoxybenzyl group (-CH₂C₆H₄OCH₃) attached to the guanine base, altering its physicochemical and biological properties . This modification enhances stability against enzymatic degradation and modulates lipophilicity, making it valuable in pharmaceutical research, oligonucleotide synthesis, and biochemical studies .

Properties

CAS No.

78907-25-2

Molecular Formula

C18H21N5O6

Molecular Weight

403.4 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-methoxyphenyl)methylamino]-1H-purin-6-one

InChI

InChI=1S/C18H21N5O6/c1-28-10-4-2-9(3-5-10)6-19-18-21-15-12(16(27)22-18)20-8-23(15)17-14(26)13(25)11(7-24)29-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21,22,27)/t11-,13-,14-,17-/m1/s1

InChI Key

RIDPFWBCOQAKEG-LSCFUAHRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

Biological Activity

N-[(4-Methoxyphenyl)methyl]guanosine is a modified guanosine derivative that has garnered attention for its potential biological activities. This compound features a methoxyphenyl group, which enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C₁₈H₂₁N₅O₅
  • Molecular Weight : 373.39 g/mol
  • Functional Groups : The presence of a methoxy group on the phenyl ring increases its electron-donating ability, potentially enhancing interactions with various biological macromolecules.

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Guanosine Backbone : Starting from guanosine, the nucleoside is modified to introduce the methoxyphenyl group.
  • Purification : The product is purified through chromatography to isolate the desired compound.

Antiviral and Antitumor Properties

Research indicates that this compound may exhibit antiviral and antitumor properties similar to other guanosine derivatives. Studies on related compounds suggest that they can inhibit nucleoside transporters and enzymes involved in nucleotide metabolism, which could lead to therapeutic applications against viral infections and cancer .

The mechanism of action for this compound likely involves:

  • Interaction with Nucleic Acids : The purine base may participate in hydrogen bonding with DNA or RNA, potentially influencing nucleic acid synthesis.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as GMP synthetase, which plays a crucial role in nucleotide synthesis .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against different bacterial strains.
  • Binding Affinity Studies : Interaction studies suggest that this compound has a favorable binding affinity for specific enzymes involved in nucleotide metabolism. These findings underscore its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Characteristics
N-methylguanosineMethyl group on nitrogenSimpler structure; less lipophilic
2-amino-9-(4-methoxyphenyl)methylguanineMethoxy group instead of methylPotentially different biological activities
N-(benzyl)guanosineBenzyl group instead of 4-methoxyphenylHigher steric hindrance
9-(2-hydroxyphenyl)methylguanineHydroxy group on phenyl ringIncreased polarity; different solubility

This table highlights the uniqueness of this compound due to its specific substitution pattern, which may enhance its biological activity compared to structurally similar compounds.

Comparison with Similar Compounds

Structural Features

The 4-methoxybenzyl group distinguishes N-[(4-Methoxyphenyl)methyl]guanosine from other guanosine derivatives. Below is a structural comparison with key analogues:

Compound Name Structural Features Key Differences
This compound 4-Methoxybenzyl group on guanine; unmodified ribose Baseline for comparison
N-Benzoyl-2'-O-[(4-Methoxyphenyl)methyl]guanosine (CAS: 3676-72-0) Benzoyl group on guanine + 4-methoxybenzyl on ribose 2'-OH Increased hydrophobicity due to benzoyl
Guanosine,5'-O-[bis(4-methoxyphenyl)phenylmethyl] (CAS: 141258-11-9) Bulky bis(4-methoxyphenyl)phenylmethyl (DMT) group on 5'-OH Enhanced steric hindrance for protection
N-(4-Methylphenyl)guanidine Methylphenyl substituent on guanidine core Simpler structure; lacks ribose moiety

The 4-methoxy group enhances solubility compared to non-polar substituents (e.g., methyl or benzyl), while bulky groups like DMT improve stability during solid-phase synthesis .

Physicochemical Properties

Key properties influenced by substituents:

Compound Name logP Solubility Stability
This compound ~2.0* Moderate (aqueous) Resists nucleases better than guanosine
N-Benzoyl-2'-O-[(4-Methoxyphenyl)methyl]guanosine 2.0128 Low (organic) High thermal stability
N-(4-Chlorophenyl)guanidine 1.8 Low Reactive due to electron-withdrawing Cl

*Estimated based on analogues . The methoxy group balances lipophilicity (logP ~2.0) and aqueous solubility, critical for membrane permeability in drug delivery .

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